molecular formula C18H32N2O6 B3179622 Boc-Thr(tBu)-Pro-OH CAS No. 1432793-68-4

Boc-Thr(tBu)-Pro-OH

Cat. No.: B3179622
CAS No.: 1432793-68-4
M. Wt: 372.5
InChI Key: WSNKDPVQSFTVBN-AGIUHOORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr(tBu)-Pro-OH, also known as N-tert-butoxycarbonyl-O-tert-butyl-L-threonyl-L-proline, is a compound commonly used in peptide synthesis. It is a derivative of threonine and proline, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine and a tert-butyl group on the hydroxyl group of threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr(tBu)-Pro-OH typically involves the protection of the amino and hydroxyl groups of threonine followed by coupling with proline. The process can be summarized as follows:

    Protection of Threonine: Threonine is first protected by reacting with tert-butyl dicarbonate (Boc2O) to form N-tert-butoxycarbonyl-O-tert-butyl-L-threonine.

    Coupling with Proline: The protected threonine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of threonine are protected using Boc2O.

    Automated Coupling: Automated peptide synthesizers are often used to couple the protected threonine with proline efficiently.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Thr(tBu)-Pro-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc and tert-butyl protecting groups using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Further coupling with other amino acids or peptides to form longer peptide chains.

    Hydrolysis: Hydrolysis of the ester bond in the presence of water or aqueous acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tert-butyl groups.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Hydrolysis: Aqueous acids or bases can be used to hydrolyze the ester bond.

Major Products Formed

    Deprotection: The major products are the free amino acid or peptide and the by-products of the protecting groups.

    Coupling: The major products are the extended peptide chains.

    Hydrolysis: The major products are the free amino acids or peptides.

Scientific Research Applications

Boc-Thr(tBu)-Pro-OH has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

    Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: It is used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-Thr(tBu)-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc and tert-butyl protecting groups prevent unwanted side reactions during the synthesis process. The compound is incorporated into peptide chains through coupling reactions, and the protecting groups are removed at the final stages to yield the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    Boc-Thr-OH: N-tert-butoxycarbonyl-L-threonine, which lacks the tert-butyl group on the hydroxyl group.

    Boc-Pro-OH: N-tert-butoxycarbonyl-L-proline, which lacks the threonine moiety.

    Fmoc-Thr(tBu)-OH: N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, which uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-Thr(tBu)-Pro-OH is unique due to the presence of both Boc and tert-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of threonine and proline also imparts specific structural and functional properties to the resulting peptides, making it a valuable building block in peptide chemistry.

Properties

IUPAC Name

(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKDPVQSFTVBN-AGIUHOORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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